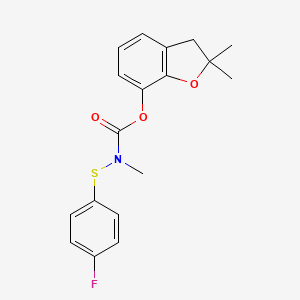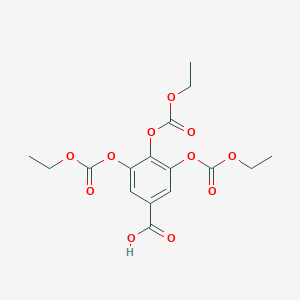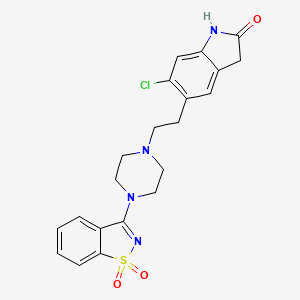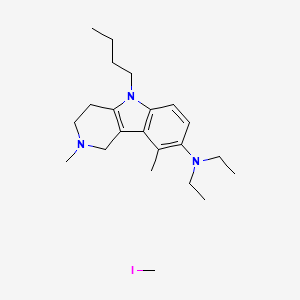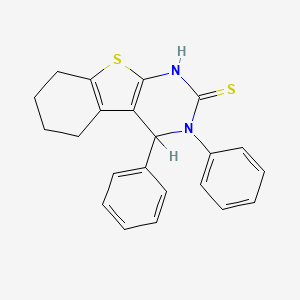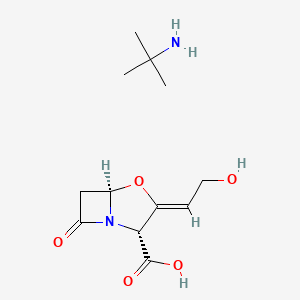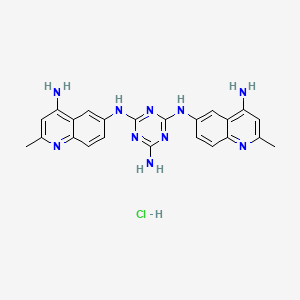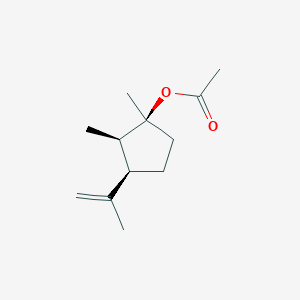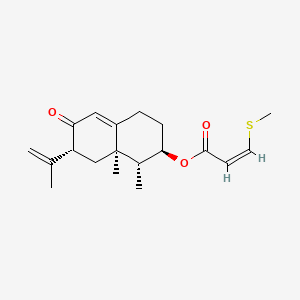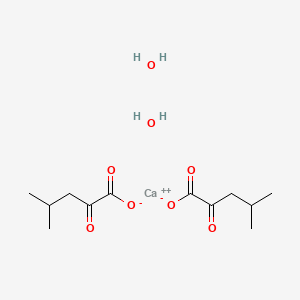
Calcium 4-methyl-2-oxopentanoate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-methyl-2-oxopentanoate dihydrate typically involves the neutralization of 4-methyl-2-oxopentanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
2C6H10O3+Ca(OH)2→Ca(C6H9O3)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pH, and concentration are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 4-methyl-2-oxopentanoate dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation: 4-methyl-2-oxopentanoic acid.
Reduction: 4-methyl-2-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Calcium 4-methyl-2-oxopentanoate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in metabolic pathways, particularly in the degradation of leucine.
Medicine: Investigated for its potential therapeutic effects in conditions related to leucine metabolism, such as maple syrup urine disease.
Industry: Utilized in the production of supplements and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of calcium 4-methyl-2-oxopentanoate dihydrate involves its role as an intermediate in the metabolic pathway of leucine. It is converted to isovaleryl-CoA, which then enters various metabolic pathways to produce energy and other essential biomolecules. The compound interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine to its downstream metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-ketoisocaproic acid: A direct precursor in the leucine degradation pathway.
Calcium levulinate dihydrate: Another calcium salt with similar structural features but different biological roles.
4-oxopentanoic acid: A structurally related compound with different chemical properties
Uniqueness
Calcium 4-methyl-2-oxopentanoate dihydrate is unique due to its specific role in leucine metabolism and its potential therapeutic applications in metabolic disorders. Its calcium salt form enhances its stability and solubility, making it suitable for various industrial and research applications .
Propriétés
Numéro CAS |
352538-33-1 |
|---|---|
Formule moléculaire |
C12H22CaO8 |
Poids moléculaire |
334.38 g/mol |
Nom IUPAC |
calcium;4-methyl-2-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 |
Clé InChI |
ZDWTWIPSCCEWEZ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


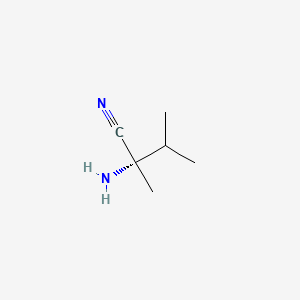
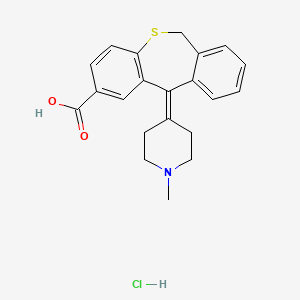
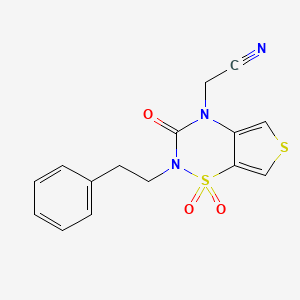
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
